

MU1787: A Technical Guide to a Highly Selective HIPK Inhibitor

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Compound of Interest

Compound Name: MU1787

Cat. No.: B13845929

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Introduction

MU1787 is a potent and highly selective small molecule inhibitor of Homeodomain-interacting Protein Kinases (HIPKs), specifically targeting HIPK1, HIPK2, and HIPK3. Its selectivity across the kinome makes it a valuable tool for studying the biological roles of these kinases and a potential starting point for the development of therapeutic agents. This technical guide provides a comprehensive overview of the available data on **MU1787**, with a focus on its biochemical activity and the signaling pathways it modulates. While specific quantitative data on the solubility and stability of **MU1787** are not extensively available in the public domain, this guide outlines standard experimental protocols for assessing these critical parameters for a compound of this class.

Core Compound Data

MU1787 is characterized by a furo[3,2-b]pyridine core scaffold, a privileged structure in the development of selective kinase inhibitors.

Table 1: Biochemical Activity of **MU1787**

Target Kinase	IC50 (nM)	Selectivity Notes
HIPK1	285	Highly selective across a broad panel of 373 human kinases.
HIPK2	123	Does not inhibit HIPK4 at concentrations up to 10 μ M. [1]
HIPK3	283	

Physicochemical Properties of the Furo[3,2-b]pyridine Scaffold

While specific data for **MU1787** is limited, the general physicochemical properties of its core scaffold, furo[3,2-b]pyridine, provide some insights.

Table 2: General Physicochemical Properties of Furo[3,2-b]pyridine

Property	Value	Reference
Molecular Formula	C ₇ H ₅ NO	[2]
Molecular Weight	119.12 g/mol	[3]
Predicted logP	1.3	[3]
Predicted pKa (Strongest Basic)	4.22 \pm 0.30	[2]

Note: These values are for the parent furo[3,2-b]pyridine scaffold and will be modified by the specific substitutions present in **MU1787**.

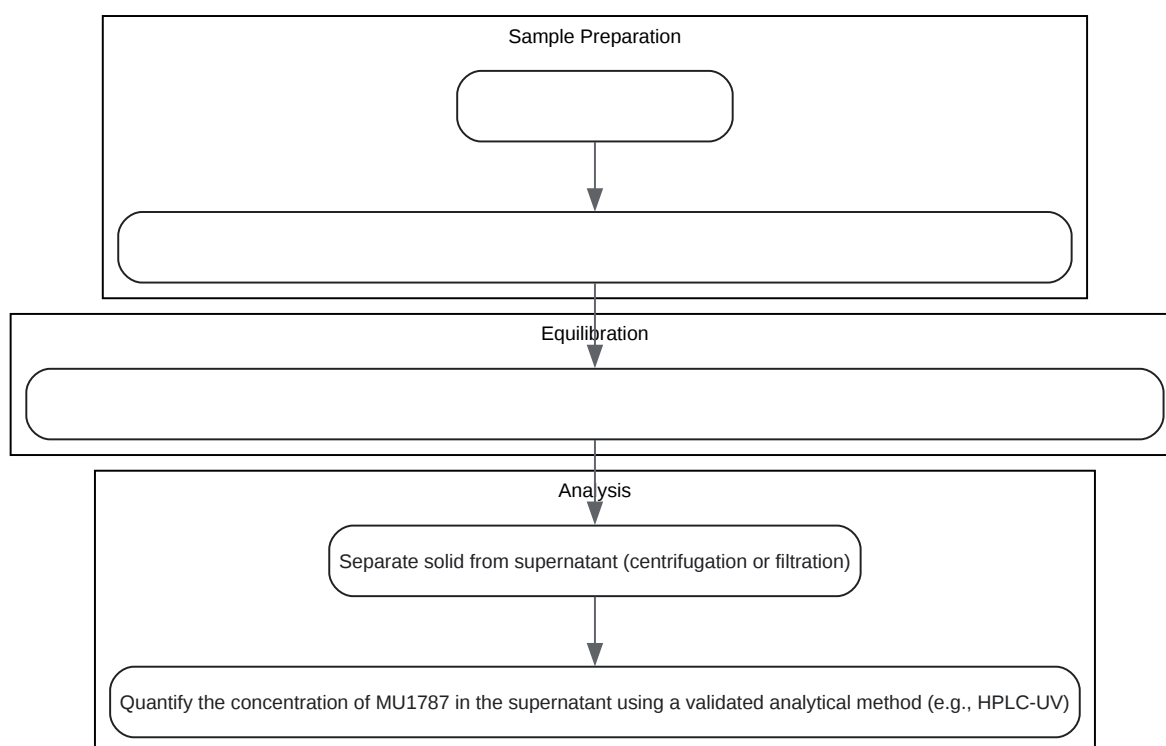
Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **MU1787** have not been published. However, the following sections describe standard, widely accepted methodologies that would be appropriate for characterizing these properties.

Solubility Assessment Protocol

A standard approach to determine the thermodynamic solubility of a compound like **MU1787** involves the shake-flask method.

Experimental Workflow: Solubility Determination



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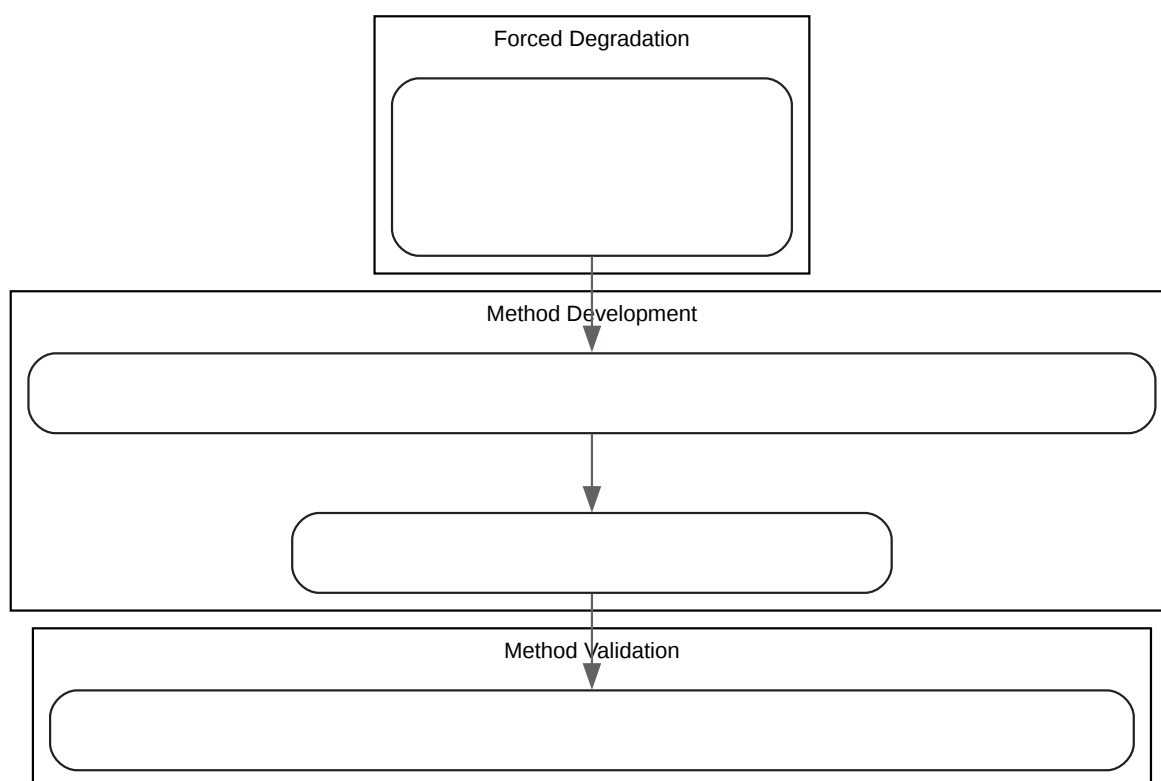
Caption: Workflow for determining the thermodynamic solubility of **MU1787**.

Stability Indicating Assay Protocol

A stability-indicating assay method (SIAM) is crucial for determining the stability of a drug substance. This involves subjecting the compound to stress conditions and developing an

analytical method that can distinguish the intact drug from its degradation products.

Experimental Workflow: Stability-Indicating Assay Method Development



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Caption: Workflow for the development of a stability-indicating assay for **MU1787**.

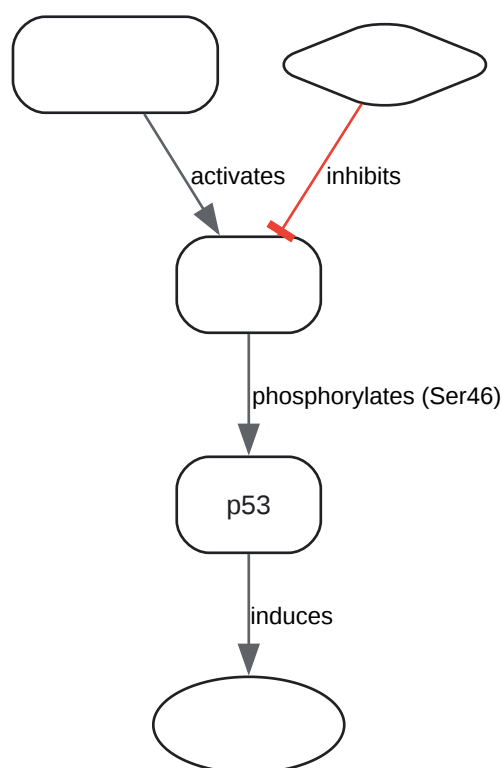
Signaling Pathways Modulated by MU1787

MU1787, as an inhibitor of HIPKs, is expected to modulate several critical cellular signaling pathways.

HIPK2 and p53 Signaling Pathway

HIPK2 plays a crucial role in the DNA damage response by phosphorylating and activating the tumor suppressor p53, leading to apoptosis. Inhibition of HIPK2 by **MU1787** would be expected to block this process.

Signaling Pathway: HIPK2-p53 Axis



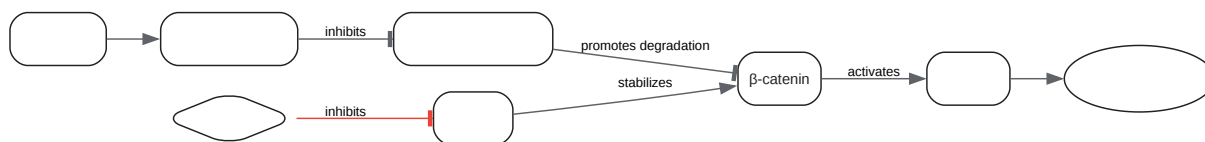
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Caption: Inhibition of the HIPK2-p53 signaling pathway by **MU1787**.

HIPKs and Wnt/ β -catenin Signaling Pathway

HIPKs are also involved in the regulation of the Wnt signaling pathway through the stabilization of β -catenin. The precise role and the effect of inhibition can be context-dependent.

Signaling Pathway: HIPK and Wnt/ β -catenin



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Caption: Potential modulation of the Wnt/β-catenin pathway by **MU1787**.

Conclusion

MU1787 is a valuable chemical probe for elucidating the complex roles of HIPK1, HIPK2, and HIPK3 in cellular signaling. While detailed public data on its solubility and stability are currently lacking, this guide provides the foundational knowledge of its biochemical activity and the pathways it influences, alongside standard methodologies for its further physicochemical characterization. Such studies will be essential for its potential development as a therapeutic agent.

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